molecular formula C14H24N2O6 B1378943 5-Boc-2,5-diazaspiro[3.5]nonane oxalate CAS No. 1408076-07-2

5-Boc-2,5-diazaspiro[3.5]nonane oxalate

Cat. No.: B1378943
CAS No.: 1408076-07-2
M. Wt: 316.35 g/mol
InChI Key: GTZFDVHPOHCJJZ-UHFFFAOYSA-N
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Description

Historical Context and Development in Spirocyclic Chemistry

The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first identified and characterized spiro compounds as unique bicyclic structures sharing a single connecting atom. Von Baeyer's initial discovery laid the foundation for what would become a fundamental class of organic compounds, introducing the concept of the spiroatom as a quaternary carbon center linking two distinct ring systems. This groundbreaking work established the nomenclature and structural principles that continue to guide spirocyclic chemistry today.

The evolution of spirocyclic compound research gained significant momentum throughout the twentieth century, with researchers recognizing the unique three-dimensional properties these structures could provide. The perpendicular arrangement characteristic of spiro compounds results in suppression of molecular interactions between pi-systems, enhancement of solubility, and prevention of excimer formation commonly observed in solid-state fluorescent applications. These distinctive properties emerged as crucial factors driving continued research interest in spirocyclic architectures.

The field experienced substantial advancement with the development of enantioselective synthetic methodologies, particularly with the advent of organocatalysis over the past six years. The reported methodologies for spirocycle synthesis have increased exponentially during this period, reflecting both the growing recognition of their pharmaceutical potential and the maturation of synthetic techniques capable of constructing these complex molecular frameworks. The introduction of sophisticated asymmetric methodologies has enabled researchers to access spirocyclic compounds with precise stereochemical control, opening new avenues for pharmaceutical development.

Modern spirocyclic chemistry has been particularly influenced by the recognition that these structures create naturally occurring three-dimensional frameworks capable of reducing conformational entropy penalties associated with target binding. This characteristic has proven especially valuable in medicinal chemistry applications, where the rigid geometry of spirocycles offers unique opportunities to study interactions between functional groups held in fixed relative orientations.

Classification within Diazaspiro Compound Family

5-Tert-butoxycarbonyl-2,5-diazaspiro[3.5]nonane oxalate belongs to the broader classification of diazaspiro compounds, which are characterized by the presence of two nitrogen atoms within their spirocyclic framework. These compounds represent a specialized subset of heterocyclic spiro structures, distinguished from carbocyclic spiro compounds by their incorporation of heteroatoms. The diazaspiro classification encompasses compounds containing nitrogen atoms positioned at various locations within the spirocyclic system, each conferring distinct chemical and biological properties.

Within the diazaspiro family, the specific [3.5] ring system designation indicates the presence of a three-membered ring component fused to a five-membered ring component through the spiro junction. This particular ring arrangement represents one of several possible configurations within the broader diazaspiro compound category. Related structural variants include 2,7-diazaspiro[3.5]nonane systems, which have demonstrated significant biological activity as sigma receptor ligands, and larger ring systems such as 1,9-diazaspiro[5.5]undecanes, which have shown promise in obesity treatment and pain management applications.

The structural rigidity inherent in diazaspiro compounds provides significant advantages for pharmaceutical applications. The nitrogen atoms within these systems can serve as hydrogen bond acceptors or donors, depending on their chemical environment and protonation state. This versatility enables diazaspiro compounds to interact with diverse biological targets through multiple binding modes, making them valuable scaffolds for medicinal chemistry programs.

The classification of 5-tert-butoxycarbonyl-2,5-diazaspiro[3.5]nonane oxalate within the diazaspiro family is further refined by the presence of the tert-butoxycarbonyl protecting group, which temporarily masks one nitrogen center during synthetic manipulations. This protection strategy allows for selective functionalization of the remaining nitrogen atom, providing synthetic chemists with enhanced control over molecular assembly and derivatization processes.

Chemical Identity and Nomenclature

The complete chemical identity of 5-tert-butoxycarbonyl-2,5-diazaspiro[3.5]nonane oxalate is established through multiple standardized identification systems and structural descriptors. The compound carries the Chemical Abstracts Service registry number 1408076-07-2, providing a unique identifier within chemical databases worldwide. The molecular formula C₁₄H₂₄N₂O₆ reflects the complete composition including both the spirocyclic core structure and the oxalate counterion.

Table 1: Chemical Identification Parameters for 5-Tert-Butoxycarbonyl-2,5-Diazaspiro[3.5]Nonane Oxalate

Parameter Value
Chemical Abstracts Service Number 1408076-07-2
Molecular Formula C₁₄H₂₄N₂O₆
Molecular Weight 316.35 grams per mole
International Union of Pure and Applied Chemistry Name tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid
International Chemical Identifier InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
International Chemical Identifier Key GTZFDVHPOHCJJZ-UHFFFAOYSA-N

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate combined with oxalic acid. This systematic naming convention clearly identifies the spirocyclic core structure, the position of nitrogen atoms within the ring system, and the nature of both the protecting group and the associated acid component. The spiro[3.5] designation specifically indicates that the compound contains a three-membered ring fused to a five-membered ring through a single spiro carbon atom.

The compound exists in multiple salt forms, with both oxalate and hemioxalate variants documented in chemical databases. The hemioxalate form, bearing the registry number 1523571-07-4, represents an alternative salt preparation where two molecules of the spirocyclic compound associate with one molecule of oxalic acid. This stoichiometric variation can influence physical properties such as solubility, crystallization behavior, and storage stability, making the specific salt form an important consideration for research applications.

Alternative nomenclature systems occasionally refer to this compound using different numbering conventions for the nitrogen atoms, resulting in designations such as 2,9-diazaspiro[3.5]nonane derivatives. These variations reflect different approaches to numbering the spirocyclic system but refer to the same fundamental molecular structure. The diversity in naming conventions underscores the importance of relying on standardized identifiers such as the Chemical Abstracts Service number and International Chemical Identifier systems for unambiguous compound identification.

Significance in Contemporary Medicinal Chemistry Research

The significance of 5-tert-butoxycarbonyl-2,5-diazaspiro[3.5]nonane oxalate in contemporary medicinal chemistry research stems primarily from its role as a crucial building block in the development of sigma receptor ligands. Recent investigations have demonstrated that compounds containing the 2,5-diazaspiro[3.5]nonane core exhibit potent binding affinity for sigma receptors, with some derivatives achieving nanomolar-level binding constants. These findings have positioned the compound as a valuable scaffold for developing therapeutic agents targeting neurological and psychiatric disorders.

Sigma receptors represent important therapeutic targets implicated in pain modulation, depression, and various neuropsychiatric conditions. The unique three-dimensional structure of the diazaspiro scaffold provides an ideal framework for achieving selective receptor binding, as the rigid spirocyclic geometry can precisely position pharmacophoric elements in three-dimensional space. Research has shown that compounds based on the 2,7-diazaspiro[3.5]nonane scaffold can exhibit either agonist or antagonist profiles at sigma receptors, depending on their specific substitution patterns.

Table 2: Research Applications and Biological Activities of Diazaspiro[3.5]Nonane Derivatives

Research Area Biological Target Activity Type Significance
Neurological Disorders Sigma-1 Receptor Agonist/Antagonist Pain modulation, neuroprotection
Psychiatric Medicine Sigma-2 Receptor Ligand Binding Depression, anxiety treatment
Drug Discovery Receptor Selectivity Binding Affinity Lead compound optimization
Chemical Biology Protein Interactions Mechanistic Studies Understanding receptor function

The compound's utility extends beyond direct pharmacological applications to encompass its role as a synthetic intermediate in medicinal chemistry programs. The tert-butoxycarbonyl protecting group provides synthetic chemists with a versatile handle for further functionalization, enabling the construction of diverse molecular libraries for biological screening. This protecting group can be selectively removed under mild acidic conditions, revealing a free amine that can undergo subsequent transformations such as reductive amination, acylation, or alkylation reactions.

Contemporary drug discovery efforts have increasingly focused on exploring three-dimensional chemical space to identify novel therapeutic agents with improved selectivity and reduced side effect profiles. The spirocyclic architecture of 5-tert-butoxycarbonyl-2,5-diazaspiro[3.5]nonane oxalate contributes significantly to this objective by providing a rigid, three-dimensional scaffold that can escape the flatland of traditional aromatic drug structures. This characteristic has made spirocyclic compounds increasingly valuable in pharmaceutical research, where their incorporation into compound libraries has led to the identification of novel bioactive molecules.

The growing recognition of spirocyclic compounds in medicinal chemistry has been further enhanced by advances in synthetic methodology that enable efficient access to these complex structures. The development of scalable synthetic routes to 5-tert-butoxycarbonyl-2,5-diazaspiro[3.5]nonane oxalate and related compounds has facilitated their incorporation into drug discovery programs, where they serve as both lead compounds and synthetic building blocks for library generation. This accessibility has contributed to their increasing prominence in contemporary pharmaceutical research efforts focused on addressing unmet medical needs in neurological and psychiatric medicine.

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZFDVHPOHCJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization Approach

This method involves the cyclization of suitably functionalized precursors, typically amino alcohols or diamines, under controlled conditions to form the spirocyclic framework, followed by Boc-protection.

Key steps:

  • Preparation of diamine precursor: Starting from linear diamines such as 2,5-diaminopentane derivatives.
  • Cyclization: Using cyclization agents like formaldehyde or dihalides under basic or acidic conditions to induce intramolecular ring closure, forming the spirocyclic core.
  • Boc-protection: The secondary amines are protected with tert-butoxycarbonyl (Boc) groups, often using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Research findings:

  • The process typically employs solvents like dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.
  • The cyclization yields are generally high (>70%), with Boc-protection performed in situ to streamline the process.

Multi-step Synthesis via Spirocyclic Intermediates

This approach involves synthesizing a spirocyclic intermediate through a sequence of reactions, including nucleophilic substitutions, cyclizations, and protecting group manipulations.

Key steps:

  • Formation of intermediate: Using a suitable precursor such as 2,5-dioxo-1,4-diaminobutane derivatives.
  • Spirocyclization: Achieved through intramolecular nucleophilic attack facilitated by bases like potassium carbonate or sodium hydride in solvents such as DMF or acetonitrile.
  • Protection and salt formation: Boc-protection is introduced after cyclization, followed by salt formation with oxalic acid to yield the oxalate salt.

Research findings:

  • The reaction conditions are optimized to favor high regioselectivity and yield.
  • Use of polar aprotic solvents enhances cyclization efficiency.

Specific Reaction Conditions and Data

Method Precursors Reagents Solvents Conditions Yield Remarks
Direct cyclization 2,5-diaminopentane derivatives Formaldehyde, Boc2O Dichloromethane, TEA Room temperature, 12-24h >70% Streamlined, high yield
Multi-step 2,5-dioxo-1,4-diaminobutane NaH or K2CO3, Boc2O DMF, acetonitrile Elevated temperature (50-80°C), 6-12h 60-75% High regioselectivity

Salt Formation with Oxalate

The final step involves converting the free base or free amine form into the oxalate salt, which enhances stability and solubility for research applications.

Procedure:

  • Dissolve the free base in an appropriate solvent (e.g., ethanol or water).
  • Add oxalic acid dihydrate or oxalate salts under stirring.
  • Adjust pH to precipitate the oxalate salt.
  • Isolate via filtration, washing, and drying.

Research data:

  • The oxalate salt formation is typically quantitative, with high purity (>98%) confirmed via NMR and HPLC.
  • Storage at 2-8°C prolongs stability, with detailed solubility data guiding formulation.

Summary Table of Preparation Methods

Method Precursors Key Reagents Solvent Typical Conditions Yield Advantages
Direct cyclization Diamine derivatives Formaldehyde, Boc2O Dichloromethane, TEA Room temp, 12-24h >70% Simplified, high yield
Multi-step synthesis Dioxo-diamine NaH/K2CO3, Boc2O DMF, acetonitrile 50-80°C, 6-12h 60-75% High regioselectivity
Salt formation Free base Oxalic acid Water/ethanol Ambient Quantitative Stable oxalate salt

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The Boc-protected nitrogen atoms can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

    Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations.

    Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent can be used to remove the Boc groups.

    Cyclization: Various cyclization agents and catalysts can be employed, depending on the desired ring structure.

Major Products:

    Substituted Derivatives: New compounds with different functional groups attached to the nitrogen atoms.

    Free Amines: Resulting from the deprotection of Boc groups.

    Complex Ring Systems: Formed through further cyclization reactions.

Scientific Research Applications

Organic Synthesis

5-Boc-2,5-diazaspiro[3.5]nonane oxalate is primarily utilized as a building block for synthesizing various organic compounds, particularly in pharmaceutical chemistry. Its unique structure allows for selective functionalization and derivatization, facilitating the development of new chemical entities.

Medicinal Chemistry

This compound has shown promise in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, derivatives of diazaspiro compounds have been evaluated for their binding affinity to sigma receptors (S1R and S2R), demonstrating significant potential in treating neurological disorders .

Case Study: Sigma Receptor Ligands

A study focused on synthesizing diazaspiro compounds as sigma receptor ligands revealed that certain derivatives exhibited high affinity for S1R, with binding affinities in the nanomolar range. These compounds were tested for their analgesic effects in vivo, suggesting a potential role in pain management therapies .

Pharmaceutical Development

The compound acts as a precursor in synthesizing pharmaceuticals targeting psychiatric disorders. Its ability to release active amines upon deprotection makes it suitable for developing prodrugs that can modulate receptor activity effectively .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The spirocyclic structure influences its binding affinity and selectivity towards enzymes and receptors, which is critical for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure can also influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate

Comparison: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure and Boc protection, which provide distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the Boc group also allows for selective deprotection, enabling the synthesis of a wide range of derivatives.

Biological Activity

5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₄H₂₄N₂O₆
Molecular Weight: 316.36 g/mol
Structure: The compound features a spirocyclic arrangement with two nitrogen atoms integrated into its framework, along with a tert-butyloxycarbonyl (Boc) protecting group and an oxalate moiety that likely balances the positive charge of the protonated amine group.

The biological activity of this compound is largely determined by its ability to act as a prodrug. Upon deprotection of the Boc group, the free amine can interact with various molecular targets such as enzymes and receptors, modulating their activities. The spirocyclic structure enhances binding affinity and selectivity for these targets, which is crucial in drug development.

Biological Activity

Research indicates that compounds derived from the diazaspiro framework exhibit potential as sigma receptor (SR) ligands, which are implicated in various neurological and psychiatric disorders. The sigma receptors are classified into two subtypes: S1R and S2R. The affinity of this compound for these receptors remains an area of active investigation.

Key Findings from Research Studies

  • Synthesis and Evaluation of Ligands:
    • A study evaluated several diazaspiro derivatives for their binding affinities to sigma receptors. Compounds similar to this compound demonstrated varying affinities, with some derivatives showing high selectivity for S1R over S2R.
    • For instance, compound 8f exhibited an affinity (KiK_i) of 10 nM for S1R, highlighting the potential efficacy of related compounds in pain management .
  • In Vivo Analgesic Effects:
    • Compounds derived from diazaspiro frameworks were tested for analgesic effects in animal models. Notably, certain compounds reached maximum antiallodynic effects at low doses (e.g., 20 mg/kg), suggesting that modifications to the diazaspiro structure can enhance therapeutic outcomes .
  • Comparative Affinity Studies:
    • A comparative analysis showed that while some diazabicyclo compounds exhibited high affinities for sigma receptors (KiK_i values ranging from 1.8 to 11 nM), others like 4b were devoid of antiallodynic effects despite sharing structural similarities with more active compounds .

Table: Affinities for Sigma Receptors

CompoundKiK_i (nM) S1RKiK_i (nM) S2RSelectivity Ratio
8f1016516.5
4b>100>200<1
8c191266.6

Case Studies

Case Study 1: Analgesic Properties
A recent study focused on the analgesic properties of various sigma receptor ligands derived from diazaspiro frameworks. Compounds with higher affinities for S1R were shown to significantly reduce pain responses in models of mechanical hypersensitivity induced by capsaicin .

Case Study 2: Toxicity Assessment
In vitro toxicity assessments were conducted on several derivatives to ensure safety profiles suitable for further development as pharmaceutical agents. Compounds exhibiting negligible toxicity while maintaining high receptor affinity were prioritized for further testing .

Q & A

Q. What mechanistic insights explain its potential in neurological disorder models?

  • Methodology :
  • In Vivo Testing : Administer in neuropathic pain models (e.g., sciatic nerve ligation) and assess mechanical allodynia. Co-administration with S1R agonist PRE-084 reverses efficacy, confirming target engagement .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., BDNF/TrkB signaling modulation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.